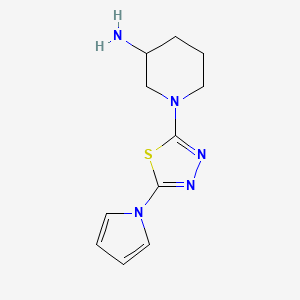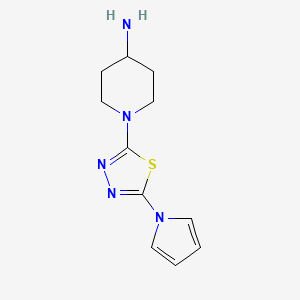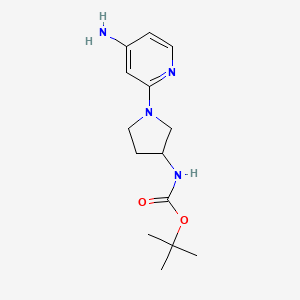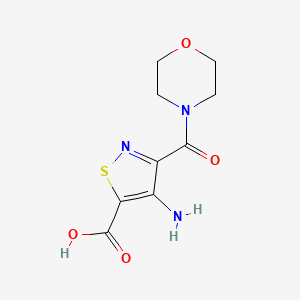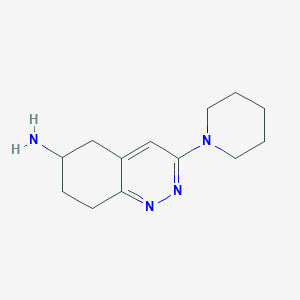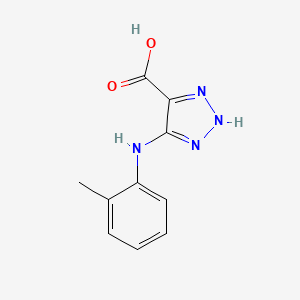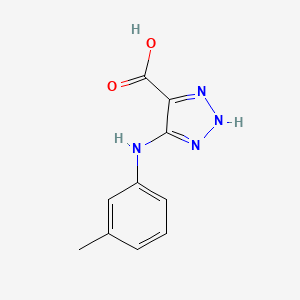![molecular formula C12H15NO3S B1478650 1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide CAS No. 2098080-30-7](/img/structure/B1478650.png)
1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Overview
Description
1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide is a useful research compound. Its molecular formula is C12H15NO3S and its molecular weight is 253.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide is the monoamine oxidase enzymes (MAO A and MAO B) . These enzymes are responsible for the metabolism of different biogenic amines along with some neurotransmitters .
Mode of Action
The compound interacts with its targets, the monoamine oxidase enzymes, and inhibits their activity . This inhibition results in an increased concentration of monoaminergic transmitters in the brain, as the enzymes are no longer breaking them down at their usual rate .
Biochemical Pathways
The inhibition of monoamine oxidase enzymes affects the metabolic pathways of various neurotransmitters like dopamine, norepinephrine, serotonin, and epinephrine . As a result of the degradation of amines, hydrogen peroxide (H2O2) and reactive oxygen species (ROS) are produced, which are responsible for the death of neural cells .
Result of Action
The molecular and cellular effects of the action of this compound include an increased concentration of monoaminergic transmitters in the brain, which can have various effects depending on the specific neurotransmitter concentrations that are altered .
Biochemical Analysis
Biochemical Properties
1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with monoamine oxidase enzymes (MAO A and MAO B), inhibiting their activity and thereby affecting the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin . This interaction is significant as it can modulate the levels of these neurotransmitters in the brain, potentially offering therapeutic benefits for neurological disorders.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exert neuroregenerative effects in models of neuroinflammation by reducing oxidative and nitrosative stress and inhibiting cyclooxygenase (COX) activity . These effects are crucial for maintaining cellular homeostasis and preventing cell damage in various pathological conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, its interaction with the TLR4/MD-2 complex suggests a potential role in modulating immune responses . Additionally, its ability to inhibit MAO enzymes highlights its potential in regulating neurotransmitter levels and influencing mood and behavior.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, it has been observed that the compound maintains its stability under controlled conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, influencing the metabolism of neurotransmitters . Additionally, it may affect metabolic flux and metabolite levels, contributing to its diverse biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . Understanding these mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-12-8-17(15,16)13(7-9-5-6-9)11-4-2-1-3-10(11)12/h1-4,9,12,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDCOTYQVWYGQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=CC=CC=C3C(CS2(=O)=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


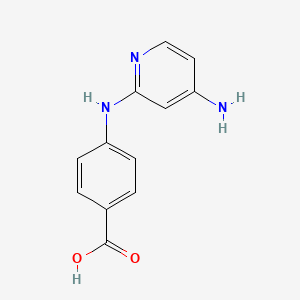
![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol](/img/structure/B1478571.png)

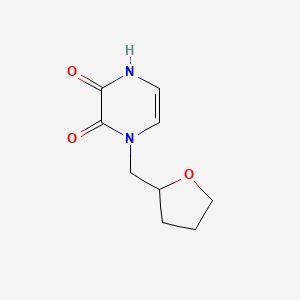
![6-((tetrahydrofuran-2-yl)methyl)-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1478575.png)
![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol](/img/structure/B1478578.png)
